2-((2-Fluorobenzyl)oxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Fluorobenzyl)oxy)benzonitrile is an organic compound with the molecular formula C14H10FNO It is characterized by the presence of a fluorobenzyl group and a benzonitrile moiety, connected via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Fluorobenzyl)oxy)benzonitrile typically involves the reaction of 2-fluorobenzyl alcohol with 2-cyanophenol in the presence of a suitable base and a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage between the two aromatic rings .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-((2-Fluorobenzyl)oxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Primary amines and other reduced derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-Fluorobenzyl)oxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-Fluorobenzyl)oxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity and specificity towards these targets. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorobenzonitrile
- 2-Fluorobenzyl alcohol
- 2-Cyanophenol
Uniqueness
2-((2-Fluorobenzyl)oxy)benzonitrile is unique due to its combined structural features of a fluorobenzyl group and a benzonitrile moiety connected via an ether linkage. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
2-((2-Fluorobenzyl)oxy)benzonitrile is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a fluorobenzyl group and a benzonitrile moiety, which may enhance its interactions with biological targets. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The chemical formula of this compound is C15H12FNO, characterized by the presence of:
- Fluorobenzyl group : Enhances lipophilicity and potential binding affinity.
- Benzonitrile moiety : Contributes to the compound's reactivity and interaction capabilities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorobenzyl group can enhance binding affinity and specificity towards these targets, while the nitrile group may participate in hydrogen bonding and other interactions, influencing the compound's overall activity.
Table 1: Mechanistic Insights
Component | Role in Activity |
---|---|
Fluorobenzyl Group | Increases binding affinity |
Benzonitrile Moiety | Enhances chemical reactivity |
Nitrile Group | Facilitates hydrogen bonding interactions |
Anticancer Potential
Preliminary investigations into related compounds reveal promising anticancer activities. For example, derivatives with similar functional groups have demonstrated significant inhibition of cancer cell proliferation in vitro . The structural features of this compound could potentially lead to similar outcomes.
Case Studies
- Anticonvulsant Activity : A study developed derivatives based on similar benzyl structures that exhibited potent activity in mouse seizure models. This suggests a potential pathway for exploring the anticonvulsant properties of this compound .
- Inflammation Modulation : Compounds with similar frameworks have been investigated for their ability to modulate inflammatory responses, indicating that this compound may also possess anti-inflammatory properties .
Research Findings
Recent studies have focused on synthesizing and evaluating various derivatives of benzyl compounds, including those closely related to this compound. These studies highlight the importance of structural modifications in enhancing biological activity:
Table 2: Summary of Biological Activities
Compound Type | Activity Type | Observations |
---|---|---|
Benzyl Derivatives | Antibacterial | Strong activity against Gram-positive bacteria |
Chalcone Derivatives | Antifungal | Moderate activity observed |
Related Benzonitriles | Anticancer | Significant inhibition in cell proliferation |
Properties
IUPAC Name |
2-[(2-fluorophenyl)methoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c15-13-7-3-1-6-12(13)10-17-14-8-4-2-5-11(14)9-16/h1-8H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDGJXGADSBQRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.